REACTION_CXSMILES
|
[C:1](#[N:4])[CH:2]=[CH2:3].[CH2:5]([NH2:11])[CH2:6][CH2:7][CH2:8][CH2:9][CH3:10]>>[C:1]([CH2:2][CH2:3][N:11]([CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH3:10])[CH2:3][CH2:2][C:1]#[N:4])#[N:4]
|
Name
|
|
Quantity
|
20.1 g
|
Type
|
reactant
|
Smiles
|
C(C=C)#N
|
Name
|
|
Quantity
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150 mL
|
Type
|
reactant
|
Smiles
|
C(CCCCC)N
|
Control Type
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UNSPECIFIED
|
Setpoint
|
70 °C
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Type
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CUSTOM
|
Details
|
the mixed solution was stirred at 70° C. for 3 hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
to cool to room temperature
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Type
|
EXTRACTION
|
Details
|
the mixed solution was extracted with 150 ml of ethyl acetate
|
Type
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CUSTOM
|
Details
|
The organic layer was separated from the solution
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous magnesium sulfate
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Type
|
DISTILLATION
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Details
|
distilled off the solvent
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)CCN(CCC#N)CCCCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 31.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 98.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |